Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl ester group at the 8th position. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Biochemical Analysis
Cellular Effects
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . It’s plausible that Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The ester group can participate in condensation reactions to form amides or other derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: While the microwave-mediated synthesis is catalyst-free, other reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Scientific Research Applications
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure allows for its use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as JAK1 and JAK2, which play roles in cytokine signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be compared with other triazolopyridine derivatives:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1,2,4-Triazolo[1,5-a]pyridine: Lacks both the bromine atom and the ethyl ester group, resulting in different chemical and biological properties.
The presence of the bromine atom and the ethyl ester group in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNVFGHMUTYTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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